
1-Hydroxy-7,8-epoxy-vitamin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-7,8-epoxy-vitamin D3 is a derivative of vitamin D3, known for its unique structural features and potential biological activities. This compound is part of the broader family of vitamin D metabolites, which play crucial roles in various physiological processes, including calcium homeostasis and bone health .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7,8-epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of oxidizing agents such as PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to introduce the epoxy group at the 7,8-position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and potential therapeutic applications .
化学反応の分析
Types of Reactions: 1-Hydroxy-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the epoxy group back to a double bond or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: PTAD, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: 1-Keto-7,8-epoxy-vitamin D3, 1,25-dihydroxyvitamin D3.
Reduction Products: De-epoxidized derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a model compound to study oxidation and reduction mechanisms.
Biology: Investigated for its role in cellular processes and potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic effects, particularly in bone health and calcium regulation.
Industry: Utilized in the development of fortified foods and supplements to enhance vitamin D content.
作用機序
The mechanism of action of 1-Hydroxy-7,8-epoxy-vitamin D3 involves its interaction with vitamin D receptors (VDR) in the body. Upon binding to VDR, the compound can modulate gene expression, influencing various biological pathways. This interaction is crucial for its role in calcium homeostasis and bone health .
類似化合物との比較
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, known for its potent biological effects.
1-Keto-7,8-epoxy-vitamin D3: Another oxidation product of vitamin D3 with similar structural features.
25-Hydroxyvitamin D3: A major circulating form of vitamin D3, used as a biomarker for vitamin D status.
Uniqueness: 1-Hydroxy-7,8-epoxy-vitamin D3 is unique due to its specific structural modifications, which confer distinct biological activities. Its epoxy group at the 7,8-position and hydroxyl group at the 1-position differentiate it from other vitamin D metabolites, potentially offering unique therapeutic benefits .
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(1R,3S,5Z)-5-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-25,28-29H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,23+,24-,25-,26-,27-/m1/s1 |
InChIキー |
WWTNWZNWWAXQTJ-GSKAFWDHSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](C[C@@H](C4=C)O)O)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(C4=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
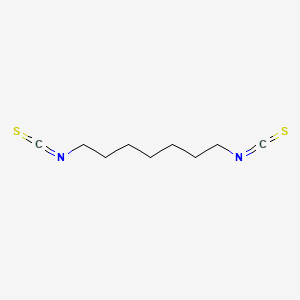
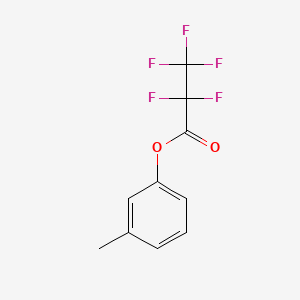
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
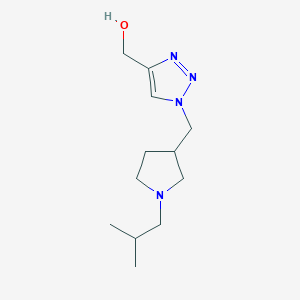
![3-(Dimethoxymethyl)-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427182.png)
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
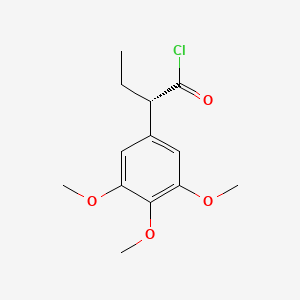
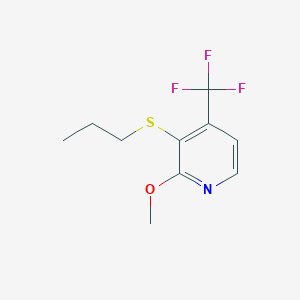
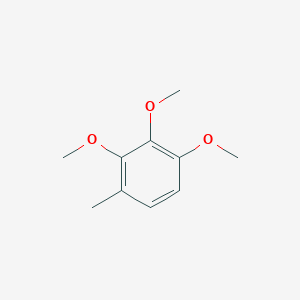

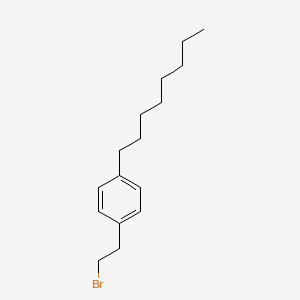
![trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13427213.png)
